molecular formula C12H9F3N2O B1462379 2-(3-Methylpyridazin-4-yl)-4-(trifluoromethyl)phenol CAS No. 1354819-38-7

2-(3-Methylpyridazin-4-yl)-4-(trifluoromethyl)phenol

Cat. No. B1462379
CAS RN: 1354819-38-7
M. Wt: 254.21 g/mol
InChI Key: LZXZSFHFMRMWLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Methylpyridazin-4-yl)-4-(trifluoromethyl)phenol, also known as 4-trifluoromethyl-2-methylpyridazin-3-ol, is a synthetic compound that has been used in various scientific research applications. This compound has been studied for its potential use in medicinal chemistry, as it has a range of biochemical and physiological effects.

Scientific Research Applications

2-(3-Methylpyridazin-4-yl)-4-(trifluoromethyl)phenol has been used in various scientific research applications. It has been studied as a potential inhibitor of human carbonic anhydrase II, as well as a potential inhibitor of the enzyme tyrosinase. It has also been studied for its potential use in medicinal chemistry, as it has a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-(3-Methylpyridazin-4-yl)-4-(trifluoromethyl)phenol is not yet fully understood. However, it is believed that the compound binds to the active site of the enzyme, which inhibits the enzyme’s activity. The compound also has a range of biochemical and physiological effects, which are believed to be due to its ability to bind to and inhibit the enzyme.
Biochemical and Physiological Effects
2-(3-Methylpyridazin-4-yl)-4-(trifluoromethyl)phenol has a range of biochemical and physiological effects. It has been shown to inhibit the enzyme tyrosinase, which is involved in the production of melanin. It has also been shown to inhibit the enzyme carbonic anhydrase II, which is involved in the regulation of pH levels in cells. In addition, the compound has been shown to have anti-inflammatory, antioxidant, and antidiabetic effects.

Advantages and Limitations for Lab Experiments

The use of 2-(3-Methylpyridazin-4-yl)-4-(trifluoromethyl)phenol in lab experiments has a number of advantages and limitations. One of the main advantages is that the compound is relatively easy to synthesize, which makes it suitable for use in a wide range of experiments. Additionally, the compound has a range of biochemical and physiological effects, which makes it suitable for use in medicinal chemistry experiments. On the other hand, the compound is not yet fully understood, which can limit its use in certain experiments.

Future Directions

The potential future directions for 2-(3-Methylpyridazin-4-yl)-4-(trifluoromethyl)phenol are numerous. One potential direction is to further study the compound’s mechanism of action, as this could lead to the development of more effective inhibitors of the enzyme tyrosinase. Additionally, further research into the compound’s biochemical and physiological effects could lead to the development of new therapeutic treatments. Finally, further research into the compound’s synthesis method could lead to the development of more efficient and cost-effective synthesis methods.

properties

IUPAC Name

2-(3-methylpyridazin-4-yl)-4-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O/c1-7-9(4-5-16-17-7)10-6-8(12(13,14)15)2-3-11(10)18/h2-6,18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZXZSFHFMRMWLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=N1)C2=C(C=CC(=C2)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methylpyridazin-4-yl)-4-(trifluoromethyl)phenol

Synthesis routes and methods

Procedure details

To a solution of 4-[2-methoxy-5-(trifluoromethyl)phenyl]-3-methylpyridazine (Preparation 43, 650 mg, 2.4 mmol) in N,N-dimethylformamide (18 mL) was added sodium thiomethoxide (850 mg, 12 mmol) and reaction mixture was heated to 70° C. for 4 hours. The reaction mixture was then cooled to 0° C., poured onto ice water (50 mL) and extracted with ethyl acetate (3×100 mL). The combined organics were washed with water (5×100 mL) and saturated aqueous sodium chloride solution (100 mL) then dried over sodium sulfate, filtered and concentrated in vacuo. The crude material was purified by silica gel column chromatography (20% ethyl acetate in heptane elution) to afford the title compound as a yellow solid (325 mg).
Quantity
650 mg
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
850 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-Methylpyridazin-4-yl)-4-(trifluoromethyl)phenol
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2-(3-Methylpyridazin-4-yl)-4-(trifluoromethyl)phenol

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